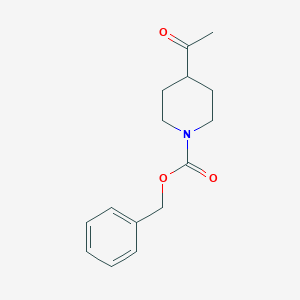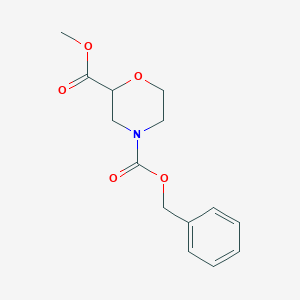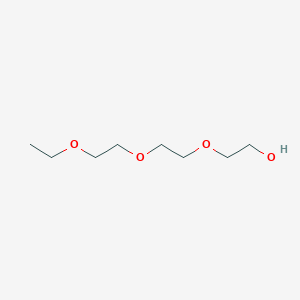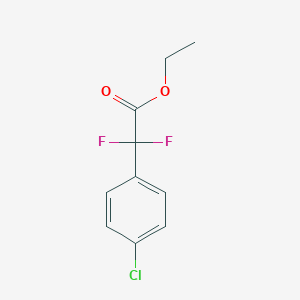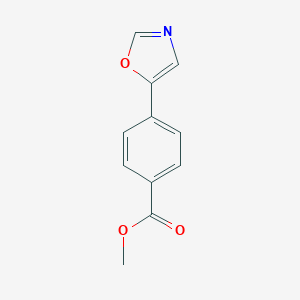![molecular formula C10H17NO3 B178305 tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 161157-50-2](/img/structure/B178305.png)
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Overview
Description
“tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate” is a chemical compound with the molecular formula C10H17NO3 . It has an average mass of 199.247 Da and a monoisotopic mass of 199.120850 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO3/c1-10(2,3)14-9(12)11-5-4-7-8(6-11)13-7/h7-8H,4-6H2,1-3H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 272.5±23.0 °C at 760 mmHg, and a flash point of 118.6±22.6 °C . It also has a molar refractivity of 51.1±0.3 cm3, a polar surface area of 42 Å2, and a polarizability of 20.3±0.5 10-24 cm3 .Scientific Research Applications
Synthetic Applications and Compound Analogy
Tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, while not directly studied, shares structural similarities with a range of compounds that have been extensively researched. For instance, 5-Aryl-3-azabicyclo[3.2.0]heptan-6-one ketals, compounds structurally related to this compound, have been synthesized and analyzed for their morphine-like analgesic activity. These compounds exhibit opiate-receptor binding properties due to their structural similarity to morphine, suggesting the potential of this compound in the field of pain management research (Mckenzie et al., 1984).
Antioxidant Properties and Carcinogenicity Inhibition
Compounds structurally related to this compound, such as tert-butyl-4-hydroxyanisole (BHA), have been studied for their antioxidant properties. These antioxidants have shown inhibitory effects on carcinogenesis, suggesting their potential use in cancer prevention. For example, BHA and its derivatives have demonstrated tissue-specific induction patterns of cancer-protective enzymes in mice, indicating the potential of structurally similar compounds in anticarcinogenic applications (De Long, Prochaska, & Talalay, 1985).
Potential in Catalytic Oxidation and Industrial Applications
Moreover, the oxidation of compounds similar to this compound can lead to a variety of products with different oxidation states and functional groups, such as 7-oxabicyclo[4.1.0]heptane. These products are extensively used as intermediates in the chemical industry. The ability to control and selectively catalyze these oxidation reactions holds significant value for industrial applications, suggesting the potential utility of this compound in this area (Cao et al., 2018).
Electrophysiologic and Antiarrhythmic Effects
Studies on related compounds, such as tert-butyl (2-{7-[2-(4-cyano-2-fluorophenoxy)ethyl]-9-oxa-3,7-diazabicyclo[3.3.1]non3-yl}ethyl)carbamate, have indicated promising electrophysiologic and antiarrhythmic effects. These findings open avenues for research into the potential of this compound in the treatment of arrhythmias and other cardiovascular conditions (Sicouri, Carlsson, & Antzelevitch, 2010).
Safety and Hazards
The compound is classified as a combustible solid . It can cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical attention if skin irritation or eye irritation persists .
properties
IUPAC Name |
tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-5-4-7-8(6-11)13-7/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPWHAJQEZIIEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161157-50-2 | |
| Record name | tert-Butyl 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate in the synthesis of the ERR1 inhibitor?
A1: this compound serves as a crucial starting material in the multi-step synthesis of (Z)-5-((1-(4-chloro-2-(trifluoromethyl)benzyl)-1H-indazol-5-yl)methylene)-3-((3R,4R)-3-fluoro-1-methylpiperidin-4-yl)thiazolidine-2,4-dione, a potent ERR1 inhibitor []. The synthesis involves a regioselective epoxide ring-opening reaction catalyzed by magnesium perchlorate. This reaction with thiazolidine-2,4-dione leads to the formation of a diastereomeric mixture, which undergoes further modifications to ultimately yield the desired ERR1 inhibitor.
Q2: Are there any alternative synthetic routes to the ERR1 inhibitor that do not utilize this compound?
A2: The provided research article [] focuses specifically on the synthesis utilizing this compound and does not delve into alternative synthetic routes. Further research and exploration of the literature would be necessary to determine if other synthetic pathways exist for this particular ERR1 inhibitor.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


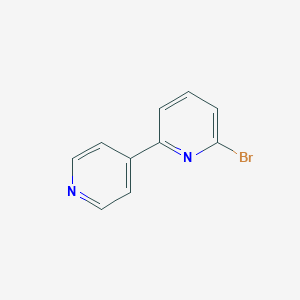

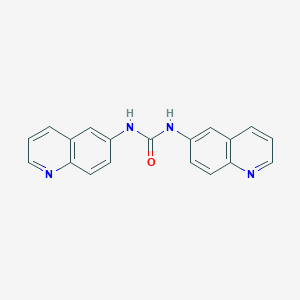
![(E,6R)-2-Methyl-4-oxo-6-[(5R,9S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B178230.png)
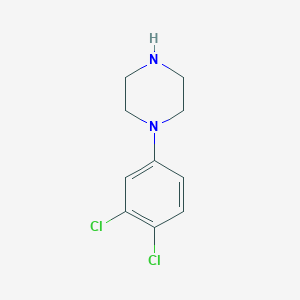
![Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B178237.png)
